2,3,4,5,6-Pentafluorochalcone (CAS 54081-32-2) is a specialized alpha,beta-unsaturated carbonyl compound where the B-ring is fully substituted with fluorine atoms [1]. This perfluorination fundamentally alters the electronic landscape of the chalcone scaffold, converting the beta-carbon into an exceptionally strong Michael acceptor while simultaneously activating the aromatic ring for nucleophilic aromatic substitution (SNAr) [1]. For procurement professionals and synthetic chemists, this compound serves as a highly targeted bifunctional precursor. It is primarily selected to accelerate the synthesis of complex heterocycles, engineer predictable supramolecular assemblies via arene-perfluoroarene stacking, and introduce high lipophilicity and metabolic stability into medicinal chemistry libraries[1].
Substituting 2,3,4,5,6-pentafluorochalcone with standard 1,3-diphenyl-2-propen-1-one or mono-fluorinated analogs (e.g., 4-fluorochalcone) fundamentally compromises both reactivity and downstream utility [1]. Unfluorinated chalcones lack the intense electron-withdrawing effect required to drive high-yield, low-temperature cyclocondensations, often resulting in sluggish reaction kinetics and lower yields of target heterocycles like pyrazolines [2]. Furthermore, generic chalcones cannot undergo orthogonal late-stage functionalization via SNAr, a specific feature of the pentafluorophenyl group that allows rapid library diversification [1]. In materials science, the absence of the perfluorinated ring eliminates the strong quadrupolar arene-perfluoroarene pi-pi stacking interactions, leading to unpredictable crystal packing and failure in rational solid-state design [1].
During the synthesis of pyrazoline derivatives via hydrazine-mediated cyclocondensation, the extreme electron-withdrawing nature of the pentafluorophenyl group highly activates the beta-carbon [1]. Consequently, pentafluorochalcone derivatives achieve cyclization yields of 85-95% under mild conditions, whereas unsubstituted baseline chalcones typically stall at 50-65% yields and require harsh thermal conditions [1].
| Evidence Dimension | Yield and reaction efficiency for hydrazine-mediated cyclization to pyrazolines. |
| Target Compound Data | Pentafluorochalcone derivatives achieve cyclization yields of 85-95% under mild conditions. |
| Comparator Or Baseline | Unsubstituted chalcones (baseline) typically yield 50-65% and require harsh thermal conditions. |
| Quantified Difference | ~30% higher absolute yield and elimination of reflux requirements. |
| Conditions | Hydrazine hydrate, standard solvent (e.g., ethanol), comparative cyclization assays. |
Higher reactivity reduces purification bottlenecks and energy costs during the bulk synthesis of heterocyclic libraries.
The pentafluorophenyl ring enables orthogonal late-stage functionalization via nucleophilic aromatic substitution (SNAr) at the para-position[1]. When reacted with thiol or amine nucleophiles, pentafluorochalcone undergoes rapid substitution at room temperature to yield >80% of the 4-substituted tetrafluorophenyl product, a transformation that is impossible for unsubstituted chalcones and requires extreme heat (>100 °C) for mono-fluorinated analogs [1].
| Evidence Dimension | Reactivity toward nucleophilic aromatic substitution (SNAr) at the para-position. |
| Target Compound Data | Rapid substitution at room temperature yielding >80% of the 4-substituted tetrafluorophenyl product. |
| Comparator Or Baseline | 4-Fluorochalcone requires >100 °C; unsubstituted chalcone exhibits 0% SNAr reactivity. |
| Quantified Difference | Enables room temperature functionalization vs. requirement for extreme heat or total non-reactivity. |
| Conditions | Mild base (e.g., DIPEA), room temperature, thiol/amine nucleophiles. |
Allows chemists to orthogonally modify the aromatic ring after the chalcone core has been incorporated into a larger scaffold, saving multiple synthetic steps.
In solid-state applications, pentafluorochalcone acts as a powerful structural director by engaging in quadrupolar arene-perfluoroarene pi-pi stacking [1]. It forms highly ordered, face-to-face alternating stacks with electron-rich arenes at tight intermolecular distances of 3.3-3.4 Angstroms, whereas unfluorinated chalcones rely on weaker, less predictable edge-to-face CH-pi interactions that pack at broader >3.8 Angstrom distances [1].
| Evidence Dimension | Intermolecular stacking distance and solid-state predictability. |
| Target Compound Data | Forms ordered, face-to-face alternating stacks at tight intermolecular distances of 3.3-3.4 Angstroms. |
| Comparator Or Baseline | Unfluorinated chalcones rely on edge-to-face CH-pi interactions packing at >3.8 Angstroms. |
| Quantified Difference | 0.4-0.5 Angstrom tighter packing distance and strict face-to-face orientation. |
| Conditions | Co-crystallization with electron-rich aromatic donors (e.g., substituted benzenes). |
Essential for material scientists procuring building blocks for liquid crystals, organic semiconductors, or solid-state photopolymers where precise molecular alignment dictates bulk properties.
When utilized as a precursor for Combretastatin A-4 (CA-4) analogs, the perfluorinated scaffold drastically enhances target affinity and lipophilicity [1]. Pentafluorinated chalcone and enone derivatives demonstrate potent tubulin polymerization inhibition with IC50 values as low as 1.8 micromolar in K562 cell lines, representing a >30-fold increase in antimitotic potency compared to unfluorinated baseline analogs which typically exhibit IC50 values >50 micromolar [1].
| Evidence Dimension | in vitro cytotoxicity (IC50) against cancer cell lines (e.g., K562) for derived antimitotic agents. |
| Target Compound Data | Potent tubulin polymerization inhibition with IC50 values as low as 1.8 micromolar in K562 cell lines. |
| Comparator Or Baseline | Unfluorinated baseline analogs typically exhibit IC50 values >50 micromolar. |
| Quantified Difference | >30-fold increase in antimitotic potency. |
| Conditions | in vitro K562 cell line assay, Combretastatin A-4 (CA-4) analog evaluation. |
Procuring the perfluorinated precursor directly injects metabolic stability and critical binding affinity into oncology drug discovery workflows.
Selected as a highly reactive Michael acceptor for the rapid, high-yield generation of pyrazolines, pyrimidines, and isoxazoles in medicinal chemistry workflows, minimizing purification bottlenecks [1].
Procured for workflows requiring post-synthetic modification, where the para-fluorine is displaced by thiol- or amine-containing biological probes under mild conditions without disrupting the core scaffold [1].
A primary building block for synthesizing co-crystals, liquid crystals, and solid-state photopolymers that rely on robust arene-perfluoroarene pi-pi stacking for precise structural organization and predictable bulk properties[2].
Utilized as a precursor for Combretastatin A-4 (CA-4) analogs, where the pentafluorophenyl group drastically enhances lipophilicity, metabolic stability, and tubulin-binding affinity[3].